N-[(3-cyclopentyloxyphenyl)methyl]-2,2-dimethyloxan-4-amine
Description
N-[(3-cyclopentyloxyphenyl)methyl]-2,2-dimethyloxan-4-amine is a synthetic organic compound with a complex molecular structure It features a cyclopentyloxyphenyl group attached to a dimethyloxan-4-amine backbone
Properties
IUPAC Name |
N-[(3-cyclopentyloxyphenyl)methyl]-2,2-dimethyloxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-19(2)13-16(10-11-21-19)20-14-15-6-5-9-18(12-15)22-17-7-3-4-8-17/h5-6,9,12,16-17,20H,3-4,7-8,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWGEJXCBISCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NCC2=CC(=CC=C2)OC3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-cyclopentyloxyphenyl)methyl]-2,2-dimethyloxan-4-amine typically involves multiple steps, starting with the preparation of the cyclopentyloxyphenyl intermediate. This intermediate is then reacted with a suitable amine precursor under controlled conditions to form the final product. Common synthetic routes include:
Cyclopentyloxyphenyl Intermediate Preparation: This step involves the reaction of cyclopentanol with phenol derivatives under acidic conditions to form the cyclopentyloxyphenyl group.
Amine Formation: The cyclopentyloxyphenyl intermediate is then reacted with a dimethyloxan-4-amine precursor in the presence of a catalyst, such as palladium, to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(3-cyclopentyloxyphenyl)methyl]-2,2-dimethyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amine derivatives with varying degrees of saturation.
Substitution: Functionalized derivatives with different substituents replacing the amine group.
Scientific Research Applications
N-[(3-cyclopentyloxyphenyl)methyl]-2,2-dimethyloxan-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-cyclopentyloxyphenyl)methyl]-2,2-dimethyloxan-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(3-cyclopentyloxyphenyl)methyl]-2,2-dimethyloxan-4-amine can be compared with other similar compounds to highlight its uniqueness:
N-(3-cyclopentyloxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide: Similar in structure but with a furan ring instead of an oxan ring, leading to different chemical properties and applications.
N-(3-cyclopentyloxyphenyl)-5-methylfuran-2-carboxamide: Another related compound with a furan ring, differing in its reactivity and biological activity.
N-(3-cyclopentyloxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
